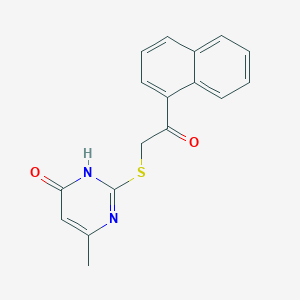I3MT-3
CAS No.:
Cat. No.: VC5003665
Molecular Formula: C17H14N2O2S
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H14N2O2S |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 4-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21) |
| Standard InChI Key | KKPLVAUVHOSUPR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical and Pharmacological Profile of I3MT-3
Structural and Physicochemical Properties
I3MT-3 (CAS 459420-09-8) is characterized by a thiourea backbone linked to a naphthalene moiety, which facilitates its interaction with the persulfurated cysteine residue in 3-MST’s active site . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 310.37 g/mol |
| IC (3-MST) | 2.7 μM (human) |
| IC (Caspase-1) | 13.6 μM (in vitro) |
The compound exhibits cell-membrane permeability, enabling both intracellular and extracellular targeting .
Target Specificity and Selectivity
I3MT-3 shows >100-fold selectivity for 3-MST over other HS-producing enzymes like cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS) . At 100 μM, it achieves >90% inhibition of 3-MST activity in HEK293 and COS7 cells without affecting CSE or CBS . This specificity arises from its unique binding to 3-MST’s catalytic cysteine persulfide (Cys-SSH) .
Mechanisms of Action
Inhibition of 3-MST and H2_22S Production
3-MST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to thioredoxin, generating HS. I3MT-3 disrupts this process by covalently modifying Cys-SSH, reducing HS levels by 80–90% at 10 μM in cell lysates . In murine colon cancer (CT26) cells, it decreases HS fluorescence (AzMC probe) with an IC of 30 μM .
Preclinical Findings
In Vitro Efficacy
-
Anti-Proliferative Effects: In CT26 cells, I3MT-3 (100–300 μM) reduces proliferation by 40–60% over 48 hours without inducing necrosis .
-
Metabolic Impact: Decreases oxygen consumption rate (OCR) by 35% at 300 μM, indicating mitochondrial dysfunction .
-
Caspase-1 Binding: Molecular docking reveals I3MT-3 occupies caspase-1’s active site, blocking substrate cleavage .
In Vivo Anti-Inflammatory Activity
In LPS-primed mice:
-
IL-1β Reduction: Intraperitoneal I3MT-3 (20 mg/kg) lowers peritoneal IL-1β levels by 65% post-gefitinib challenge .
-
Safety Profile: No acute toxicity observed at therapeutic doses .
Comparative Analysis with Existing Inhibitors
| Inhibitor | Target(s) | IC | Selectivity Over CSE/CBS |
|---|---|---|---|
| I3MT-3 | 3-MST, Caspase-1 | 2.7 μM | >100-fold |
| VX-765 | Caspase-1 | 10 nM | N/A |
| DL-Propargylglycine | CSE | 50 μM | Low |
I3MT-3’s dual inhibition offers broader anti-inflammatory effects compared to single-target agents .
Therapeutic Applications
Inflammatory Diseases
-
Rheumatoid Arthritis: Suppresses NLRP3 inflammasome in synovial macrophages .
-
Colitis: Reduces HS-mediated oxidative stress in murine models .
Oncology
Limitations and Future Directions
While I3MT-3’s dual activity is advantageous, its moderate potency for caspase-1 (IC = 13.6 μM) necessitates structural optimization . Ongoing studies focus on:
-
Improving blood-brain barrier penetration for neurodegenerative applications.
-
Reducing off-target effects on mitochondrial respiration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume